N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
The compound “N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom . The compound also contains a trifluoromethyl group (-CF3), a chlorophenyl group (-C6H4Cl), and a carboxamide group (-CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and thieno rings, as well as the trifluoromethyl, chlorophenyl, and carboxamide groups, would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur . The pyrazole and thieno rings might undergo reactions at their nitrogen and sulfur atoms, respectively. The trifluoromethyl group might be involved in reactions with nucleophiles, and the carboxamide group could participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Drug Discovery
The pyrazole scaffold is widely used in medicinal chemistry and drug discovery . It is often used as a scaffold in the synthesis of bioactive chemicals and reactions in various media . The pyrazole moiety has many pharmacological functions, and different synthesis techniques have been discussed .
Anticancer Agent
El-Gamal et al., prepared a derivative of the compound, which was found to be a powerful anticancer agent for A375 cell lines . This suggests that “N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” could potentially be used in cancer treatment.
Agrochemistry
Pyrazoles also have applications in agrochemistry . They can be used in the development of new pesticides and herbicides .
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals . These complexes can have a variety of applications, including catalysis, magnetism, and luminescence .
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis, materials science, and pharmaceuticals .
Physiochemical Characteristics
The inclusion of the CF3 group in an organic compound can significantly alter a plethora of physiochemical characteristics . This leads to improved effectiveness, specificity, ability to dissolve in fats, ability to be absorbed by the body, resistance to metabolism, electrical charge, ability to pass through membranes, polarity, and durability of C–F bond compared to C–H bond .
Bioisostere for Chlorine, Methyl, or Nitro Groups
The trifluoromethyl group is utilized as a bioisostere for chlorine, methyl, or nitro groups in the development of new medications . This means that it can replace these groups in a molecule without significantly changing the molecule’s biological activity .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of pharmacological properties . They have been found to target various types of plant pathogenic fungi .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide spectrum of biological properties . For instance, some pyrazole derivatives have shown inhibitory activity against certain types of fungi .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely, influencing their bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological properties, suggesting that they could have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the activity of pyrazole derivatives .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to better understand its properties, potential uses, and safety considerations . This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended to be a drug.
properties
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3OS/c1-21-13-9(11(20-21)14(16,17)18)6-10(23-13)12(22)19-8-4-2-7(15)3-5-8/h2-6H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGDVHBPSHHNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide |
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